Cas no 89185-46-6 (2-(4-methoxyphenyl)-7-methylimidazo1,2-apyridin-3-amine)

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound featuring an imidazopyridine core substituted with a methoxyphenyl group and an amino functionality. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for bioactive molecule development. The methoxy and amino groups enhance solubility and reactivity, facilitating further derivatization. Its rigid aromatic system may contribute to binding affinity in target interactions, making it valuable for drug discovery applications. The compound's stability and synthetic accessibility further support its use in intermediate synthesis. Analytical characterization is typically performed via HPLC, NMR, and mass spectrometry to ensure purity and structural integrity.
2-(4-methoxyphenyl)-7-methylimidazo1,2-apyridin-3-amine structure
89185-46-6 structure
Product Name:2-(4-methoxyphenyl)-7-methylimidazo1,2-apyridin-3-amine
CAS No:89185-46-6
MF:C15H15N3O
MW:253.299103021622
MDL:MFCD14540286
CID:609560
PubChem ID:45496223
Update Time:2025-06-08

2-(4-methoxyphenyl)-7-methylimidazo1,2-apyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,2-a]pyridin-3-amine, 2-(4-methoxyphenyl)-7-methyl-
    • 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine
    • CS-0282102
    • AKOS005207903
    • EN300-238108
    • 2-(4-methoxyphenyl)-7-methylimidazo[1,2-{a}]pyridin-3-amine
    • 89185-46-6
    • F1967-0435
    • DTXSID20670522
    • 2-(4-methoxyphenyl)-7-methylimidazo1,2-apyridin-3-amine
    • MDL: MFCD14540286
    • Inchi: 1S/C15H15N3O/c1-10-7-8-18-13(9-10)17-14(15(18)16)11-3-5-12(19-2)6-4-11/h3-9H,16H2,1-2H3
    • InChI Key: NEXQEGGSXWDIFD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1=C(N)N2C=CC(C)=CC2=N1

Computed Properties

  • Exact Mass: 253.122
  • Monoisotopic Mass: 253.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6A^2
  • XLogP3: 3.4

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Additional information on 2-(4-methoxyphenyl)-7-methylimidazo1,2-apyridin-3-amine

Recent Advances in the Study of 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (CAS: 89185-46-6)

The compound 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine (CAS: 89185-46-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic compound, belonging to the imidazopyridine class, exhibits promising biological activities that make it a valuable scaffold for drug discovery.

Recent studies have focused on the synthesis and optimization of this compound, with particular emphasis on its kinase inhibitory properties. A 2023 publication in the Journal of Medicinal Chemistry reported that derivatives of 89185-46-6 demonstrate selective inhibition against several cancer-related kinases, including CDK and JAK family members. The 4-methoxyphenyl substitution at the 2-position appears crucial for maintaining this selectivity profile.

Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024) have revealed that the 7-methyl group contributes significantly to the compound's metabolic stability, while the 3-amino group serves as a key pharmacophore for target binding. These findings have important implications for the design of next-generation kinase inhibitors with improved pharmacokinetic properties.

In pharmacological evaluations, 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine has shown promising in vitro activity against various cancer cell lines, with particular efficacy observed in hematological malignancies. A recent preclinical study demonstrated synergistic effects when combined with standard chemotherapeutic agents, suggesting potential for combination therapies.

The compound's mechanism of action continues to be elucidated through advanced biophysical techniques. Cryo-EM studies published in Nature Structural & Molecular Biology (2023) provided high-resolution structural insights into how this class of compounds interacts with their kinase targets, revealing an unusual binding mode that explains their selectivity profile.

Current research efforts are exploring the compound's potential beyond oncology. Preliminary data presented at the 2024 American Chemical Society meeting indicated possible applications in inflammatory diseases, owing to its modulation of key signaling pathways involved in immune response regulation.

From a chemical synthesis perspective, recent advances have focused on developing more efficient routes to 89185-46-6 and its analogs. A 2024 publication in Organic Process Research & Development described a scalable, green chemistry approach that reduces the number of synthetic steps while improving overall yield and purity.

As research progresses, the compound's ADME (absorption, distribution, metabolism, and excretion) properties are being systematically characterized. Early pharmacokinetic studies in animal models suggest favorable oral bioavailability, though further optimization may be required to address certain metabolic liabilities identified in recent metabolite identification studies.

The growing body of research on 2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine positions it as a promising lead compound for multiple therapeutic areas. Ongoing clinical translation efforts will determine whether its preclinical promise translates into clinical benefit, with several pharmaceutical companies reportedly evaluating derivatives in early-stage development programs.

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